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Compound of Interest

Compound Name: 3-Fluorostyrene

Cat. No.: B1329300

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluorostyrene, a key building block in organic synthesis and materials science. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, offering valuable data for compound identification, purity assessment, and

structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for 3-Fluorostyrene is summarized in the tables below for
easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
7.18 dd 48,1.6 Ar-H
7.02 - 6.96 m Ar-H (2H)
6.83 dd 17.4,10.8 -CH=CH:z
5.58 d 17.3 -CH=CHH (trans)
5.15 d 10.8 -CH=CHH (cis)
Solvent: CDCls, Frequency: 400 MHz[1]
13C NMR Data
Chemical Shift (6) ppm
143.15
129.96
127.41
125.90
124.42
113.35
Solvent: CDCls, Frequency: 101 MHz[1]
Infrared (IR) Spectroscopy
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Wavenumber . . . .

(cm-?) Intensity Functional Group Vibration Mode
~3080 Medium =C-H Stretch
3100-3000 Medium Ar C-H Stretch

1630 Medium c=C Stretch (Vinyl)
1600-1450 Medium-Strong Cc=C Stretch (Aromatic)
990, 910 Strong =C-H Out-of-plane bend
800-600 Strong C-F Stretch

Note: The IR data is a representation of characteristic absorptions for a substituted styrene and
may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
122 100 [M]* (Molecular lon)
96 28.4 [M-C2H2]*
101 26.4 [M-CzHs]*
75 9.3 [CeHa]*
51 8.8 [CaH3]*

lonization Method: Electron lonization (El) at 75 eV][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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o Approximately 5-25 mg of 3-Fluorostyrene is accurately weighed and dissolved in about
0.6-0.7 mL of deuterated chloroform (CDCIs).[3]

e The solution is transferred to a 5 mm NMR tube.[3]

e The sample is vortexed to ensure homogeneity.

IH NMR Acquisition:

The NMR spectrometer is tuned to the *H frequency (e.g., 400 MHz).

The sample is inserted into the magnet.

The magnetic field is locked onto the deuterium signal of the CDCls solvent.

Shimming is performed to optimize the magnetic field homogeneity.

A standard one-pulse *H NMR experiment is executed.

The free induction decay (FID) is collected.

13C NMR Acquisition:

The spectrometer is tuned to the 13C frequency (e.g., 101 MHz).

A proton-decoupled 3C NMR experiment is set up.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, with
a relaxation delay between scans.

The FID is collected.

Data Processing (*H and 13C):

e The FID is Fourier transformed to generate the spectrum.

e The spectrum is phased and baseline corrected.
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o The chemical shifts are referenced to the residual solvent peak (CDCls: & 7.26 ppm for 1H,
77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and
allowed to dry completely.

e A background spectrum of the clean, empty ATR crystal is recorded.
o Asmall drop of neat 3-Fluorostyrene is placed directly onto the ATR crystal.

e The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise
ratio. The typical spectral range is 4000-400 cm~1.[1]

o The final spectrum is presented in terms of transmittance or absorbance.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction and lonization:

o A small amount of 3-Fluorostyrene is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for separation and purification, or by direct injection.

e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of electrons with a standard energy of
70 eV.[4] This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

e The resulting positively charged ions (molecular ion and fragment ions) are accelerated into
the mass analyzer (e.g., a quadrupole).

e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o The detector records the abundance of each ion at a specific m/z value.
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¢ The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Fluorostyrene.

General Spectroscopic Analysis Workflow
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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